molecular formula C8H8F2O B13615626 (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol

(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol

Cat. No.: B13615626
M. Wt: 158.14 g/mol
InChI Key: NFVFMQCVLZOZOH-MRVPVSSYSA-N
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Description

(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H9FO It is characterized by the presence of a fluorine atom attached to both the phenyl ring and the ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-fluoro-1-(4-fluorophenyl)ethanone using chiral catalysts or reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out at controlled temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods utilize advanced catalytic systems to achieve high yields and purity. The choice of catalyst, reaction temperature, and pressure are critical factors in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-fluoro-1-(4-fluorophenyl)ethanone.

    Reduction: It can be reduced to form the corresponding alkane, 2-fluoro-1-(4-fluorophenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: 2-Fluoro-1-(4-fluorophenyl)ethanone

    Reduction: 2-Fluoro-1-(4-fluorophenyl)ethane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Fluorophenyl)ethan-1-ol: A closely related compound with similar structural features but lacking the additional fluorine atom on the ethan-1-ol moiety.

    2-Fluoro-1-(4-fluorophenyl)ethanone: The ketone analog of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol.

    2-Fluoro-1-(4-fluorophenyl)ethane: The fully reduced form of the compound.

Uniqueness

This compound is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

(1S)-2-fluoro-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1

InChI Key

NFVFMQCVLZOZOH-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CF)O)F

Canonical SMILES

C1=CC(=CC=C1C(CF)O)F

Origin of Product

United States

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